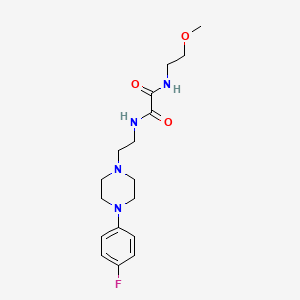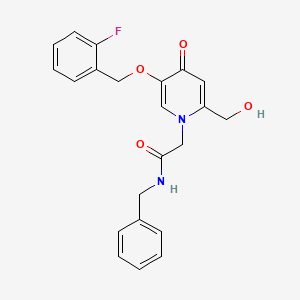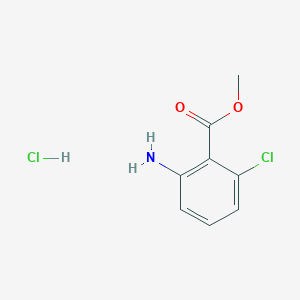![molecular formula C22H25N3O4S2 B2913788 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide CAS No. 892855-90-2](/img/structure/B2913788.png)
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The thiazole moiety in HMS3519J19 has been investigated for its potential as an anticancer agent. Studies have shown that certain thiazole derivatives exhibit cytotoxic effects against cancer cells, making them promising candidates for chemotherapy .
Antimicrobial Activity
Thiazole-based compounds, including HMS3519J19, have demonstrated antimicrobial properties. These molecules can inhibit the growth of bacteria, fungi, and other pathogens. Researchers are exploring their use in developing novel antibiotics and antifungal agents .
Antioxidant Effects
Thiazoles possess antioxidant activity, which is crucial for protecting cells from oxidative stress and preventing damage caused by free radicals. HMS3519J19 may contribute to antioxidant defense mechanisms, potentially benefiting overall health .
Anti-Inflammatory Potential
Inflammation plays a role in various diseases, including chronic conditions. Thiazole derivatives, such as HMS3519J19, have been studied for their anti-inflammatory effects. These compounds may modulate inflammatory pathways and offer therapeutic opportunities .
Neuroprotective Applications
Some thiazole-based compounds exhibit neuroprotective properties. They may help prevent neurodegenerative diseases by preserving neuronal function and reducing oxidative damage. HMS3519J19 could be explored further in this context .
Cardiovascular Health
Thiazoles have been associated with antihypertensive effects. Research suggests that these compounds can regulate blood pressure and improve cardiovascular health. HMS3519J19 might contribute to managing hypertension .
Industrial Applications
Beyond health-related fields, thiazoles find applications in industry. They are used as intermediates in the synthesis of dyes, pigments, and rubber vulcanization agents. HMS3519J19’s structural features could be harnessed for industrial purposes .
Photographic Sensitizers
Thiazoles have historically been employed as photographic sensitizers. Their ability to enhance light sensitivity in photographic emulsions makes them valuable in photography and imaging technology .
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-14-6-11-19-20(15(14)2)23-22(30-19)24-21(26)16-7-9-18(10-8-16)31(27,28)25(3)13-17-5-4-12-29-17/h6-11,17H,4-5,12-13H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYLEWCBVOPOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913706.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2913709.png)
![N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2913712.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2913718.png)

![N-ethyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2913720.png)

![4-((4-bromobenzyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2913723.png)

![2-(5-chloro-2-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913727.png)
![7-Fluoro-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2913728.png)